6-Ethenylidenedecan-4-OL

Description

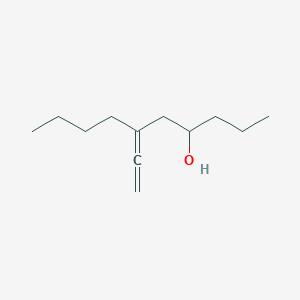

6-Ethenylidenedecan-4-OL is a mid-chain aliphatic alcohol featuring an ethenylidene group at the 6-position of a decanol backbone.

Properties

CAS No. |

821782-62-1 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

InChI |

InChI=1S/C12H22O/c1-4-7-9-11(6-3)10-12(13)8-5-2/h12-13H,3-5,7-10H2,1-2H3 |

InChI Key |

WPXXJROWIQCMPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C=C)CC(CCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenylidenedecan-4-OL can be achieved through various methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with an aldehyde or ketone to produce the desired alcohol.

Another method involves the hydroboration-oxidation of alkenes. In this process, an alkene undergoes hydroboration with borane (BH3) to form an organoborane intermediate, which is subsequently oxidized with hydrogen peroxide (H2O2) in the presence of a base to yield the alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethenylidenedecan-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides.

Scientific Research Applications

6-Ethenylidenedecan-4-OL has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethenylidenedecan-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethenylidene group can participate in various chemical reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 6-Ethenylidenedecan-4-OL, we compare it with structurally or functionally related compounds, focusing on synthesis, physical properties, and reactivity.

Structural Analogs

Dec-4-en-1-ol (C₁₀H₂₀O): Structure: A decanol with a double bond at the 4-position. Synthesis: Typically synthesized via Sharpless epoxidation or allylic oxidation. Reactivity: Exhibits higher electrophilicity at the double bond compared to this compound due to positional differences in unsaturation .

5-Vinylpyrrolidinone Derivatives (e.g., Compound 6 in ): Structure: Pyrrolidinone ring with vinyl and phenoxymethyl substituents. Synthesis: Sodium amalgam-mediated reduction and subsequent functionalization (e.g., 80% yield for Compound 6) . Key Difference: Heterocyclic core vs. linear aliphatic chain in this compound, leading to divergent applications (e.g., polymer precursors vs. surfactants).

Functional Analogs

6-Methylenedecan-4-OL :

- Structure : Similar backbone but with a methylene group instead of ethenylidene.

- Reactivity : Reduced conjugation effects compared to this compound, resulting in lower thermal stability.

4-Allyldecanol: Structure: Allyl group at the 4-position. Synthesis: Grignard addition or hydroboration-oxidation. Comparison: The allyl group offers greater steric hindrance than the ethenylidene group, influencing catalytic hydrogenation efficiency .

Table 1: Comparative Properties of this compound and Analogs

*Yields based on representative literature methods.

Research Findings and Mechanistic Insights

- Synthetic Challenges: The ethenylidene group in this compound complicates stereoselective synthesis, requiring controlled conditions to avoid isomerization or polymerization. Similar issues are noted in vinyl-substituted pyrrolidinones (e.g., Compound 6), where sodium amalgam and phosphate buffers stabilize intermediates .

- Catalytic Behavior: Compared to allyl-substituted analogs, this compound shows slower hydrogenation rates due to conjugation effects, as observed in studies of related alkenols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.